Methyl 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylate: is a chemical compound with the molecular formula C6H5Cl2NO2 and a molecular weight of 194.02 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorination of a pyrrole derivative followed by esterification. One common method includes the reaction of 4,5-dichloropyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products include substituted pyrrole derivatives.
Oxidation Reactions: Products include pyrrole-2-carboxylic acids.
Reduction Reactions: Products include pyrrole-2-methanol.
Scientific Research Applications
Methyl 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar structure but with bromine atoms instead of chlorine.
Methyl 4,5-difluoro-1H-pyrrole-2-carboxylate: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: Methyl 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
1198-72-7 |
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Molecular Formula |
C7H7Cl2NO2 |
Molecular Weight |
208.04 g/mol |
IUPAC Name |
methyl 4,5-dichloro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7Cl2NO2/c1-10-5(7(11)12-2)3-4(8)6(10)9/h3H,1-2H3 |
InChI Key |
GXQGPUUSJNKJQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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